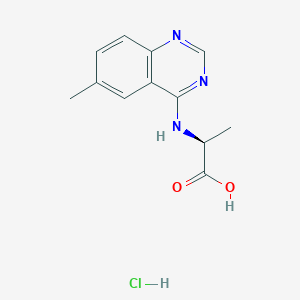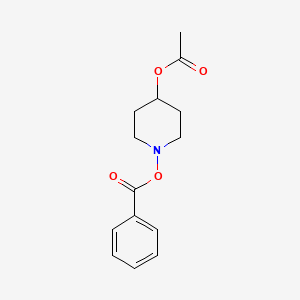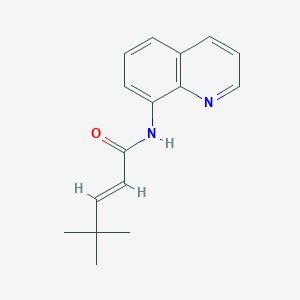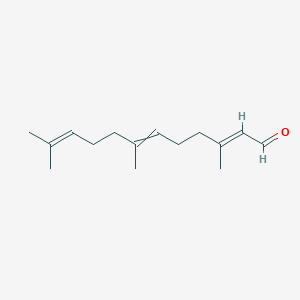![molecular formula C7H11F3N2O5S B14123410 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid typically involves the coupling of 2-amino-3-sulfanylpropanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide. The use of protecting groups and coupling reagents such as carbodiimides can facilitate the reaction and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of trifluoroacetic acid as a reagent or solvent is common in peptide synthesis due to its ability to cleave protecting groups and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the amino or sulfanyl groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified amino or sulfanyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a sulfanyl group, similar in structure but lacking the glycine and trifluoroacetic acid moieties.
Glutathione: A tripeptide containing cysteine, glycine, and glutamic acid, known for its antioxidant properties.
N-acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.
Uniqueness
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid is unique due to its specific combination of amino acid residues and the presence of a trifluoroacetic acid moiety
Properties
Molecular Formula |
C7H11F3N2O5S |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7) |
InChI Key |
MXSFOYPUMNYFEW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


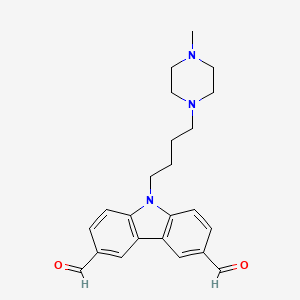
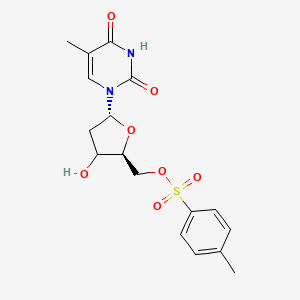
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
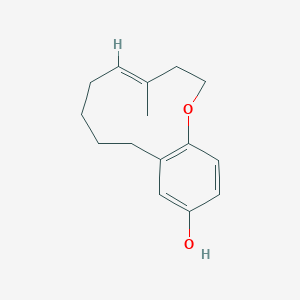
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)
